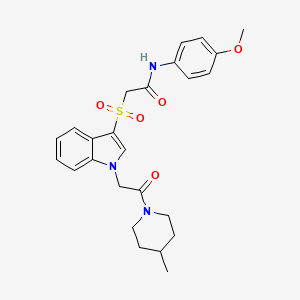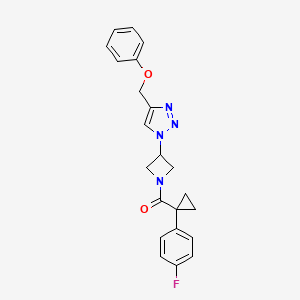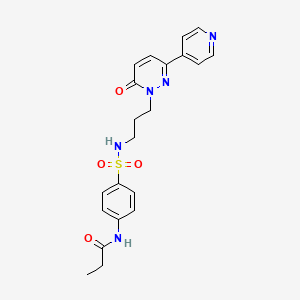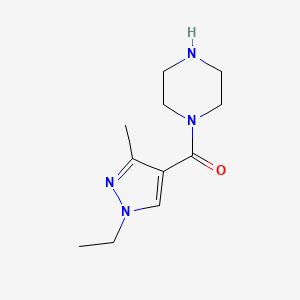![molecular formula C17H25NO2S2 B2968726 3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide CAS No. 2034484-69-8](/img/structure/B2968726.png)
3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is an organic compound with the molecular formula C17H25NO2S2 It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, and an oxan-4-ylsulfanyl group attached to an ethyl chain
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, as the sulfanyl groups may interact with thiol-containing enzymes.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Methylsulfanyl Phenyl Intermediate: This step involves the introduction of a methylsulfanyl group to a phenyl ring. This can be achieved through a nucleophilic substitution reaction where a suitable phenyl halide reacts with a methylsulfanyl reagent under basic conditions.
Attachment of the Oxan-4-ylsulfanyl Group: The oxan-4-ylsulfanyl group can be introduced through a similar nucleophilic substitution reaction, where an appropriate oxan-4-yl halide reacts with a sulfanyl reagent.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amide coupling reaction. This can be achieved by reacting the intermediate formed in the previous steps with a suitable amine under coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amide group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Mécanisme D'action
The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is likely to involve interactions with biological molecules through its sulfanyl groups. These groups can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The compound may also interact with cell membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds also contain a methylsulfonyl group attached to a phenyl ring and have been studied for their antimicrobial and anti-inflammatory activities.
Indole derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
3-[4-(methylsulfanyl)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is unique due to the presence of both methylsulfanyl and oxan-4-ylsulfanyl groups, which may confer distinct chemical and biological properties
Propriétés
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S2/c1-21-15-5-2-14(3-6-15)4-7-17(19)18-10-13-22-16-8-11-20-12-9-16/h2-3,5-6,16H,4,7-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIZPFRANYOPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2968645.png)


![N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2968648.png)

![N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2968651.png)

![2-{[(butan-2-yl)carbamoyl]methyl}-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968656.png)


![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2968659.png)

![2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2968661.png)
